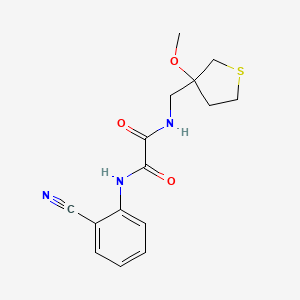![molecular formula C16H19ClN2OS B2955830 N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide CAS No. 946374-55-6](/img/structure/B2955830.png)
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound) and a chlorophenyl group . Thiazoles are often found in pharmaceutically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, the presence of a chlorophenyl group could potentially increase the compound’s lipophilicity .科学的研究の応用
Environmental Fate and Behavior of Parabens
Parabens, which share a common use in consumer products with the queried compound due to their preservative properties, have been extensively studied for their environmental impact. Parabens, including methylparaben and propylparaben, are known for their presence in water bodies and sediments due to their widespread use in cosmetics, pharmaceuticals, and food products. Their biodegradability and the formation of chlorinated by-products upon reaction with free chlorine have raised concerns regarding their persistence and potential toxicity in aquatic environments. Further studies on these aspects could provide valuable insights into the environmental behavior of related compounds, including N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide, especially in terms of biodegradability, persistence, and the formation of potentially harmful by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Chlorophenols and Environmental Toxicity
Chlorophenols, structurally related to the chlorophenyl group in the queried compound, are noted for their role as precursors to more persistent and toxic compounds, such as dioxins, in environmental settings. The study of chlorophenols, particularly in relation to municipal solid waste incineration, highlights the complex pathways leading to the formation of toxic by-products. These studies underscore the importance of understanding the environmental fate and toxicological impact of chlorophenyl-containing compounds, providing a framework for assessing the potential environmental implications of N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).
作用機序
Target of Action
Thiazoles and chlorophenyl compounds are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of thiazoles and chlorophenyl compounds can vary greatly depending on their specific structure and the receptors they interact with. For example, some thiazole derivatives have been reported to inhibit the replication of certain viruses .
Biochemical Pathways
Thiazoles are involved in a wide range of biochemical pathways due to their presence in many biologically active compounds. For example, thiamine, a water-soluble vitamin that helps the body release energy from carbohydrates during metabolism, contains a thiazole ring .
Pharmacokinetics
The ADME properties of thiazoles and chlorophenyl compounds can vary greatly depending on their specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazoles and chlorophenyl compounds can vary greatly depending on their specific structure and the receptors they interact with. For example, some thiazole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of thiazoles and chlorophenyl compounds can be influenced by various environmental factors. For example, the solubility of these compounds in different solvents can affect their bioavailability .
将来の方向性
特性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-10(2)15(20)18-9-8-14-11(3)19-16(21-14)12-4-6-13(17)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASVBHBJEDDYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)

![(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2955749.png)

![N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955751.png)
![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)

![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B2955756.png)


![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)

![3-(tert-butyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2955767.png)
